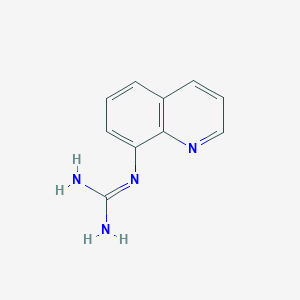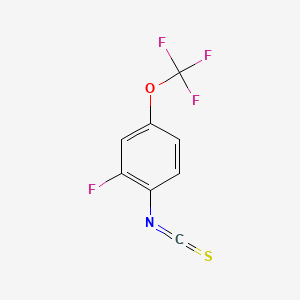![molecular formula C17H16O4 B13679185 Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate](/img/structure/B13679185.png)
Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is an organic compound with the molecular formula C17H16O4 It is a derivative of propanoic acid and features a benzyloxyphenyl group attached to a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxyphenyl derivatives.
科学的研究の応用
Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoate
- Methyl 2-methyl-3-phenyl-2-(trimethylsilyl)propanoate
- Ethyl 3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl 3-[4-(benzyloxy)phenyl]-2-oxopropanoate is unique due to its specific structural features, such as the benzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H16O4 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
methyl 2-oxo-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChIキー |
VOUKAJMUOPNCMT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


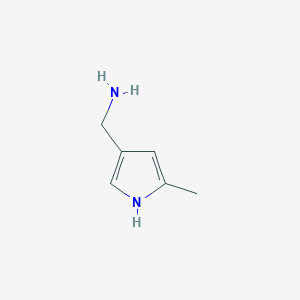

![5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679107.png)
![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)
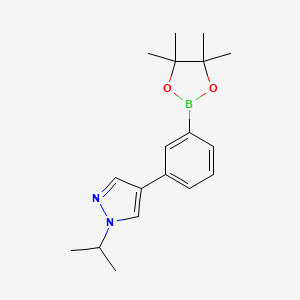
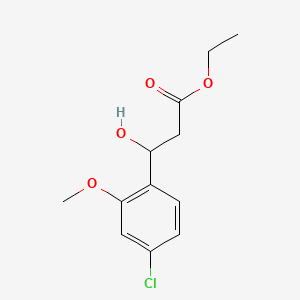

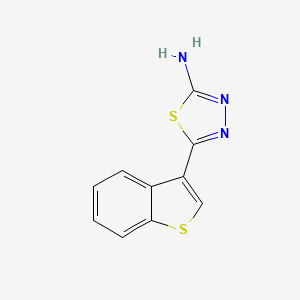
![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
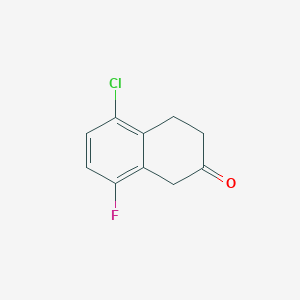
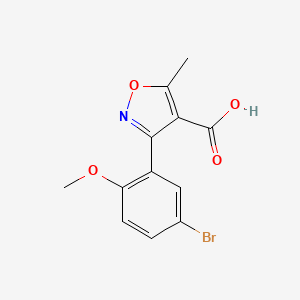
![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
